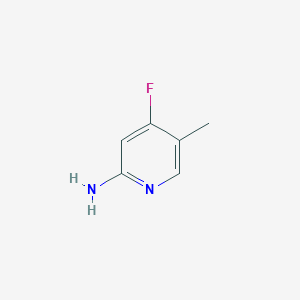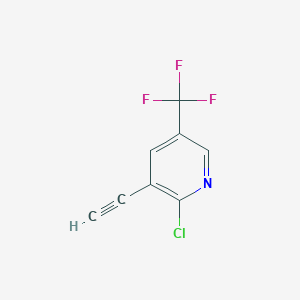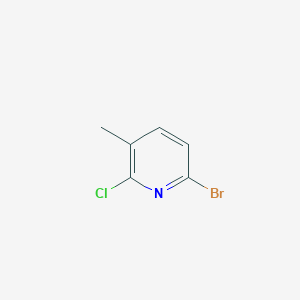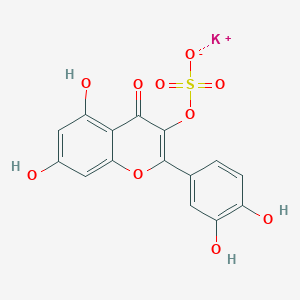
Sulfenamide
描述
准备方法
硫代酰胺通常由硫代酰氯与胺反应制备 . 反应的通式如下:
RSCl+R2′NH→RSNR2′+HCl
此反应遵循标准的双分子亲核取代规则,其中氮中心充当亲核试剂 . 其他方法包括硫代酰卤与氨、硫醇、二硫化物和硫代酰氰酸酯的反应 . 在工业上,硫醇和胺的氧化偶联已成为合成硫代酰胺的一种高效方法 .
化学反应分析
硫代酰胺会发生多种类型的反应,包括:
亲核取代: 硫代酰胺中的硫原子是亲电的,允许胺、硫醇和烷基-镁卤化物发生亲核进攻.
氧化: 硫代酰胺中 S-N 键中的氮可以通过使用重铬酸钠等试剂氧化为亚胺.
还原: 硫代酰胺可以还原回硫化物和二硫化物.
这些反应中常用的试剂包括硫代酰氯、硫醇、二硫化物和硫代酰氰酸酯 . 这些反应形成的主要产物包括新的硫代酰胺化合物、硫化物和二硫化物 .
科学研究应用
硫代酰胺在科学研究和工业中得到了广泛的应用:
化学: 用作合成其他有机硫化合物的结构单元.
生物学: 用于研究硫氮键的形成及其生物学意义.
医药: 硫代酰胺由于其在药物化学中的重要作用而被用于药物设计和发现项目.
工业: 广泛用作橡胶工业中的硫化促进剂.
作用机制
硫代酰胺的作用机制涉及硫氮键的形成和断裂。 硫代酰胺中的硫原子是亲电的,使其容易受到亲核进攻 . 该特性在各种化学反应中得到利用,包括合成其他有机硫化合物 . 这些反应中涉及的分子靶点和途径取决于所用试剂和条件的具体情况 .
相似化合物的比较
硫代酰胺类似于亚磺酰胺和磺酰胺,它们也是含有硫氮键的有机硫化合物 . 硫代酰胺因其高度不稳定性和化学反应的多功能性而独一无二 . 其他类似的化合物包括:
亚磺酰胺: 其通式为 RS(O)NR₂.
磺酰胺: 其通式为 RS(O)₂NR₂.
磺酰亚胺: 用于合成各种有机硫化合物.
属性
IUPAC Name |
5,13-dimethoxy-4,6-dimethyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N3O2S.ClH/c1-10-8-19-15(11(2)16(10)22-4)9-23-20-14-7-12(21-3)5-6-13(14)18-17(19)20;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZLUNIWYYOJPC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+]2=C(CSN3C2=NC4=C3C=C(C=C4)OC)C(=C1OC)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121459-89-0 | |
| Record name | 5H-Pyrido[1′,2′:4,5][1,2,4]thiadiazino[2,3-a]benzimidazol-13-ium, 3,9-dimethoxy-2,4-dimethyl-, chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121459-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sulfenamides are widely utilized in the rubber industry as vulcanization accelerators. [, , , ] They play a crucial role in controlling the rate and efficiency of sulfur vulcanization, ultimately influencing the final properties of rubber products.
A: Sulfenamides decompose at vulcanization temperatures, generating reactive polysulfidic complexes and other products like 2-mercaptobenzothiazole (MBT). [, ] These species actively participate in crosslinking reactions with rubber molecules, leading to the formation of a three-dimensional network structure.
A: Yes, the structure of the Sulfenamide significantly affects its activity. [, ] For instance, the type of amine substituent on the this compound nitrogen influences its scorch delay (premature vulcanization) and cure rate. Bulkier substituents generally lead to longer scorch times. The sulfur-linked heterocyclic moiety also plays a role.
A: Both inductive and steric effects come into play. [] Electron-donating substituents on either the carbamate or this compound nitrogen increase cure rates and shorten scorch times due to their positive inductive effect. Steric hindrance, particularly at the this compound nitrogen, generally increases scorch time. The position of branching on alkyl substituents also matters, with branching at the carbon beta to the nitrogen having a more pronounced effect on scorch time compared to alpha carbon branching.
A: The amine fragment typically forms a salt with 2-mercaptobenzothiazole (MBT), which is generated during the this compound decomposition. [] This MBT–amine complex prevents the further reaction of MBT to form zinc mercaptobenzothiazole (ZHBT) in the presence of zinc oxide.
A: Thiocarbamyl Sulfenamides exhibit greater sulfur utilization efficiency compared to benzothiazole Sulfenamides. [] This allows for the use of 15-20% higher sulfur levels with thiocarbamyl Sulfenamides, ultimately enabling a reduction in accelerator levels by approximately 40% while achieving comparable vulcanizate properties.
A: Combining Sulfenamides with other accelerators, such as 1,6-bis(N,N'-dibenzylthiocarbamoyldithio)-hexane (DBTH), can create synergistic effects. [] These binary systems offer improved scorch safety at elevated temperatures, faster cure rates, and better reversion resistance compared to single accelerator systems.
A: Yes, thermal decomposition studies using techniques like differential scanning calorimetry (DSC) reveal that Sulfenamides decompose rapidly at temperatures around 210–220°C. [, ] This decomposition generates the reactive species responsible for vulcanization. The specific decomposition pathway and product distribution can vary depending on the this compound structure.
- Flame Retardants: Sulfenamides are effective radical generators at elevated temperatures due to the homolytic cleavage of S-N or S-N-S bonds. This property makes them suitable as halogen-free flame retardants in polymers like polypropylene (PP), low-density polyethylene (LDPE), and polystyrene (PS). []
- Drug Delivery: this compound prodrugs have been investigated for improving the bioavailability of drugs like metformin [] and linezolid. [, ] These prodrugs leverage the reaction of Sulfenamides with endogenous thiols like glutathione to release the active drug molecule.
A: One challenge is premature bioactivation. For instance, studies on a metformin this compound prodrug showed accumulation and conversion within red blood cells, leading to a sustained release profile. [] While this is beneficial, premature bioactivation of this compound prodrugs can occur on the apical surface of cell monolayers, potentially impacting their efficacy. []
A: Yes, computational chemistry methods have been used to study the electronic structure, conformational preferences, and rotational barriers in Sulfenamides. [] Such studies provide insights into the structure-activity relationships of these compounds and their reactivity in various chemical environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile](/img/structure/B3320113.png)

![2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B3320121.png)
![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)

![7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B3320146.png)







![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)
